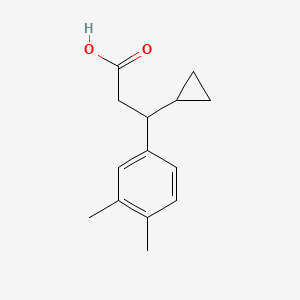

3-Cyclopropyl-3-(3,4-dimethylphenyl)propanoic acid

Übersicht

Beschreibung

3-Cyclopropyl-3-(3,4-dimethylphenyl)propanoic acid is an organic compound with the molecular formula C14H18O2 It is characterized by the presence of a cyclopropyl group and a 3,4-dimethylphenyl group attached to a propanoic acid backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropyl-3-(3,4-dimethylphenyl)propanoic acid typically involves the following steps:

Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction, where an alkene reacts with a carbene or a carbenoid reagent.

Attachment of the 3,4-Dimethylphenyl Group: This step often involves a Friedel-Crafts alkylation reaction, where the 3,4-dimethylphenyl group is attached to the propanoic acid backbone.

Final Assembly: The final step involves the coupling of the cyclopropyl group with the 3,4-dimethylphenylpropanoic acid under specific reaction conditions, such as the use of a strong acid or base as a catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

3-Cyclopropyl-3-(3,4-dimethylphenyl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Wissenschaftliche Forschungsanwendungen

Agricultural Applications

Herbicidal Properties

The compound exhibits excellent herbicidal properties, making it suitable for agricultural use. It has been reported to be effective against a variety of crops, including:

- Sugar beets

- Common forage alfalfa (Medicago sativa)

- Bush beans

- Cotton

- Peanuts

- Soybeans

- Potatoes

- Peas

- Grains

- Sugar cane

The application rates typically range from 0.5 to 5 kg of active agent per hectare (1 hectare = 2.47 acres) . These compounds can be used alone or in mixtures with other active agents, defoliants, or plant protective agents to enhance their effectiveness.

Formulations and Application Methods

The compound can be formulated into various compositions such as:

- Powders

- Granulates

- Solutions

- Emulsions

- Suspensions

These formulations can include liquid and solid carrier materials, with the active agent typically comprising 10% to 80% by weight of the total composition. Application methods can vary from conventional spraying techniques to low-volume and ultra-low-volume applications .

Pharmaceutical Applications

While specific pharmaceutical applications of 3-Cyclopropyl-3-(3,4-dimethylphenyl)propanoic acid are less documented compared to its agricultural uses, compounds with similar structures have been investigated for their potential therapeutic effects. The structural characteristics of cyclopropyl derivatives often contribute to unique pharmacological profiles.

Potential Therapeutic Uses

Research indicates that cyclopropyl-containing compounds may exhibit:

- Anti-inflammatory properties

- Analgesic effects

- Antimicrobial activity

These attributes suggest that further exploration into the medicinal chemistry of this compound could yield valuable insights into its potential as a therapeutic agent.

Case Study: Herbicidal Efficacy

A study conducted on the herbicidal efficacy of cyclopropyl derivatives demonstrated that formulations containing this compound significantly reduced weed populations in controlled environments. The results indicated a higher selectivity for target crops over common weeds, showcasing the compound's potential for integrated weed management strategies .

Case Study: Environmental Impact Assessment

An environmental impact assessment of agricultural chemicals including this compound revealed that when applied according to recommended guidelines, it poses minimal risk to non-target species and ecosystems. This finding supports its use in sustainable agricultural practices .

Data Table: Summary of Applications

| Application Area | Specific Uses | Notes |

|---|---|---|

| Agriculture | Herbicide for various crops | Effective at rates of 0.5 - 5 kg/hectare |

| Formulations | Powders, granulates, solutions | Can include various carrier materials |

| Pharmaceuticals | Potential anti-inflammatory and analgesic uses | Requires further research |

| Environmental Impact | Minimal risk when used as directed | Supports sustainable practices |

Wirkmechanismus

The mechanism of action of 3-Cyclopropyl-3-(3,4-dimethylphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The cyclopropyl and 3,4-dimethylphenyl groups may interact with enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 3-Cyclopropyl-3-(3,4-dimethoxyphenyl)propanoic acid

- 3-Cyclopropyl-3-(3,4-dichlorophenyl)propanoic acid

- 3-Cyclopropyl-3-(3,4-difluorophenyl)propanoic acid

Uniqueness

3-Cyclopropyl-3-(3,4-dimethylphenyl)propanoic acid is unique due to the presence of both cyclopropyl and 3,4-dimethylphenyl groups, which confer distinct chemical and biological properties. These structural features may result in different reactivity and interactions compared to similar compounds, making it a valuable compound for research and development.

Biologische Aktivität

3-Cyclopropyl-3-(3,4-dimethylphenyl)propanoic acid is a compound with significant potential in medicinal chemistry and biological research. Its unique structural features, including a cyclopropyl group and a dimethylphenyl moiety, contribute to its distinct biological activities. This article explores its biological activity, synthesis methods, mechanisms of action, and comparisons with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C₁₄H₁₈O₂. The compound's structure includes:

- Cyclopropyl Group : Imparts unique steric and electronic properties.

- Dimethylphenyl Moiety : Enhances lipophilicity and potential receptor interactions.

Synthesis Methods

Several synthesis methods exist for this compound, each yielding different purity levels and yields:

- Direct Alkylation : Involves the alkylation of propanoic acid derivatives with cyclopropyl groups.

- Grignard Reactions : Utilizes Grignard reagents to form the cyclopropyl structure.

- Coupling Reactions : Employs coupling agents to link the cyclopropyl and dimethylphenyl components.

The biological activity of this compound is primarily explored through its interactions with various biological targets:

- Enzyme Inhibition : The compound can inhibit specific enzymes involved in metabolic pathways.

- Receptor Binding : It may interact with receptors influencing neurotransmitter systems, potentially affecting mood and behavior.

Pharmacological Studies

Research has highlighted several pharmacological effects:

- Neuroprotective Effects : In vitro studies using PC12 cell lines demonstrated that compounds similar to this compound can protect against corticosterone-induced lesions, indicating potential antidepressant properties .

- Anti-inflammatory Activity : Preliminary findings suggest that this compound may exhibit anti-inflammatory effects in various cellular models.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is presented in the table below:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 3-(3,4-Dimethylphenyl)propanoic acid | Lacks cyclopropyl group | More straightforward structure; possibly less active |

| 3-Cyclopropyl-3-(4-fluoro-3-methylphenyl)propanoic acid | Contains fluorine substituent | May have different pharmacological properties |

| 2-Cyclopropyl-2-(3,4-dimethylphenyl)acetic acid | Different position of substituents | Altered reactivity due to acetic acid functionality |

The presence of the cyclopropyl group and specific aromatic substitutions make this compound distinct in terms of potential biological activity and chemical reactivity compared to these similar compounds.

Neuroprotective Activity Assessment

In a study assessing neuroprotective activity, various compounds were tested on PC12 cells exposed to corticosterone. The results indicated that certain derivatives exhibited protective effects exceeding 25% at concentrations as low as 1.25 μM . This suggests that modifications to the core structure can enhance neuroprotective capabilities.

In Vivo Studies

Further investigations into the antidepressant properties of related compounds showed promising results in animal models. For instance, forced swim tests indicated reduced immobility times in treated rats compared to control groups . These findings support the potential therapeutic applications of this compound in treating mood disorders.

Eigenschaften

IUPAC Name |

3-cyclopropyl-3-(3,4-dimethylphenyl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O2/c1-9-3-4-12(7-10(9)2)13(8-14(15)16)11-5-6-11/h3-4,7,11,13H,5-6,8H2,1-2H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIVVALJQENAYHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(CC(=O)O)C2CC2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.